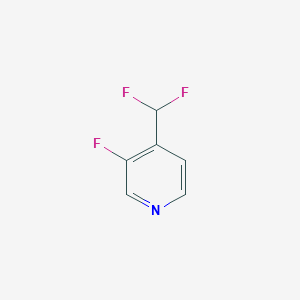

4-(Difluoromethyl)-3-fluoropyridine

Descripción general

Descripción

Difluoromethyl groups are commonly used in medicinal chemistry due to their unique physicochemical properties . They are considered lipophilic bioisosteres of hydroxyl and thiol functional groups . The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups .

Synthesis Analysis

Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group can be slightly changed in a biological environment . DFT calculations revealed this fact .Chemical Reactions Analysis

Difluoromethylation and monofluoromethylation methods include nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a difluoromethyl group can be influenced by the presence of this group. It can increase the acidity of neighboring groups, modulate the pKa of proximal heteroatoms in heterocycles, and induce conformational changes and dipole moments .Aplicaciones Científicas De Investigación

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a powerful tool for radical reactions, including the fluoromethylation of carbon-carbon multiple bonds. Trifluoromethyl and difluoromethyl groups, due to their electronegativity and ability to influence molecular stability and bioactivity, are of significant interest in pharmaceuticals and agrochemicals. The development of new fluoromethylating agents and catalysis methods facilitates the selective incorporation of these groups into various molecular skeletons, enhancing the properties of organic compounds. The use of visible light, including sunlight, under mild conditions highlights the efficiency and environmental friendliness of these processes (Koike & Akita, 2016).

Advances in Medical Imaging

Fluorine-18 labeled fluoropyridines, such as 3-[18F]fluoropyridine, are crucial for positron emission tomography (PET) imaging, offering insights into in vivo biochemical processes. The stability of the fluorine position in these compounds is vital for their application, influencing the development of new methods for their synthesis and application in medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Highly Functionalized Fluoropyridines

New methodologies for the synthesis of fluoropyridines allow for the creation of molecules with high functional diversity. For example, cooperative copper- and base-catalyzed cycloaddition processes enable the synthesis of highly functionalized 4-fluoropyridines, which are valuable in various chemical transformations and applications (Dong et al., 2021).

Development of Fluorescent Probes

4-Substituted BODIPY derivatives, including those modified with fluorine-containing groups, have improved solubility and electrochemical properties. These modifications enhance their application as highly sensitive and pH-independent fluorescence probes, crucial for biological and chemical sensing applications (Gabe et al., 2006).

Mechanistic Insights into Chemical Reactions

Studies on the hydrodefluorination of fluoropyridines provide valuable insights into the mechanisms of chemical reactions, including the influence of catalysts on regioselectivity and chemoselectivity. Such research advances our understanding of reaction dynamics and can lead to more efficient and selective synthetic processes (McKay et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-(Difluoromethyl)-3-fluoropyridine is the major protease (PDB:3LN1) . This protease plays a crucial role in various biological processes, and its inhibition can lead to significant changes in cellular functions.

Mode of Action

This compound interacts with its target through a series of binding interactions. Specifically, it forms hydrogen bonds and several hydrophobic interactions with essential amino acid residues of the receptor . These interactions contribute to the compound’s high affinity towards its target, leading to the inhibition of the protease’s activity.

Pharmacokinetics

The presence of the difluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the major protease. By inhibiting the protease, it can disrupt various cellular processes, potentially leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment

Safety and Hazards

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This research area is expected to continue to grow, providing new opportunities for the synthesis of novel compounds with potential applications in various fields.

Propiedades

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXXQAANXDBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733909 | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374659-35-4 | |

| Record name | Pyridine, 4-(difluoromethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)